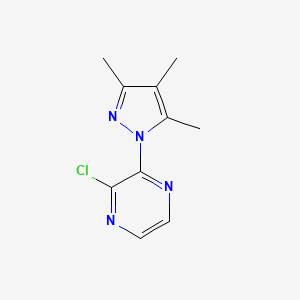

![molecular formula C14H10N4O5 B6497236 methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate CAS No. 952868-39-2](/img/structure/B6497236.png)

methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazoles and its derivatives are a part of a large number of drugs and biologically relevant molecules .

Synthesis Analysis

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Various oxazole derivatives have been synthesized and screened for their various biological activities .

Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .

Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .

Physical And Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Aplicaciones Científicas De Investigación

Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has been used in various scientific research applications, such as in the synthesis of various drugs, in the synthesis of antifungal and antibiotic agents, and in the synthesis of other pharmaceuticals. It has also been used in the synthesis of a variety of other compounds, such as heterocyclic compounds and polymers. Additionally, this compound has been used as a starting material for the synthesis of other compounds, such as dyes, pigments, and catalysts.

Mecanismo De Acción

Target of Action

The primary target of this compound is human carbonic anhydrase II (hCA II) . Carbonic anhydrases are enzymes involved in many important physiological and pathological processes . The inhibition of these enzymes has a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .

Mode of Action

This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It binds to the enzyme and inhibits its activity, thereby affecting the balance of carbon dioxide and bicarbonate in the body . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .

Biochemical Pathways

The inhibition of carbonic anhydrase II affects the carbon dioxide and bicarbonate balance in the body . This can have downstream effects on various physiological processes, including fluid balance, respiration, and pH regulation .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has several advantages for use in lab experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. Additionally, it is a stable compound, and can be stored for long periods of time without degradation. However, this compound can be toxic in large doses, and should be handled with care in the laboratory.

Direcciones Futuras

The potential applications of methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate are still being explored. It has been used in the synthesis of various drugs, and its potential as a starting material for the synthesis of other compounds is being investigated. Additionally, its potential as a chelating agent and Lewis acid is being studied. Furthermore, its potential biochemical and physiological effects are being explored, and its potential applications in the treatment of various diseases is being investigated. Finally, its potential as a catalyst for various reactions is being studied.

Métodos De Síntesis

Methyl 4-{[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can be synthesized by a variety of methods. One method involves the reaction of 4-chlorobenzaldehyde and 5-amino-1,2-oxazole in the presence of a base and a catalyst. This reaction yields the desired product in good yields. Another method involves the reaction of 4-chlorobenzaldehyde, 5-amino-1,2-oxazole, and 2-chloro-4-methoxybenzoic acid in the presence of a base and a catalyst. This reaction yields the desired product in good yields.

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-[[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c1-21-13(20)9-4-2-8(3-5-9)11(19)16-14-18-17-12(22-14)10-6-7-15-23-10/h2-7H,1H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIUXKPMPMUBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-12-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B6497155.png)

![2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl]-N-(propan-2-yl)acetamide](/img/structure/B6497159.png)

![N-(2-hydroxypropyl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497169.png)

![N-[2-(2-hydroxyethoxy)ethyl]-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497171.png)

![N-cycloheptyl-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497173.png)

![N-(1-hydroxybutan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497178.png)

![N-[3-(1H-imidazol-1-yl)propyl]-8-(4-methoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497204.png)

![8-(4-methoxyphenyl)-N-(2-methylcyclohexyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497207.png)

![N-(butan-2-yl)-8-(4-ethoxyphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497222.png)

![N-butyl-8-(4-fluorophenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497229.png)

![8-(4-fluorophenyl)-N-(2-hydroxyethyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B6497232.png)

![4-(dipropylsulfamoyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6497233.png)

![3-(benzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6497239.png)